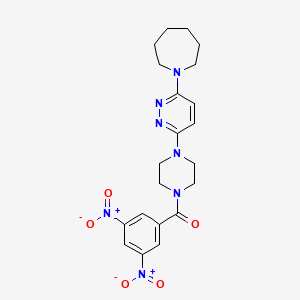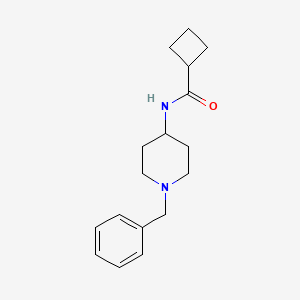
N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C17H24N2O . It has been studied for its potential use in the synthesis of new analgesics derived from Fentanyl .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The starting material was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . The resulting product was then crystallized from acetone .Molecular Structure Analysis
The crystal structure of the compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis
The compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Scientific Research Applications
1. NMDA Receptor Antagonism
- Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists: The compound 4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. A series of derivatives showed low nanomolar activity in binding and functional assays, indicating its significance in modulating NMDA receptor activities, a key target in neuropharmacology (Borza et al., 2007).
2. Dopamine D2 Receptor Imaging
- Benzamides for Dopamine D2 Receptor Imaging: Benzamides, including compounds with N-benzylpiperidin-4-yl structures, were studied for their affinity towards dopamine D2 receptors. These compounds are relevant in the development of imaging agents, particularly in positron emission tomography (PET), for studying dopamine-related neurological disorders (Mach et al., 1993).
3. Synthesis and Characterization of Research Chemicals
- Identification and Characterization of Research Chemicals: The study identified and characterized a compound related to N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide, showcasing the importance of accurate identification and characterization in research chemicals, which are crucial for pharmacological studies (McLaughlin et al., 2016).
4. Asymmetric Synthesis of Aminopiperidine Derivatives
- Rhodium-Catalyzed Asymmetric Hydrogenation: This method was used for the synthesis of enantioenriched 3-aminopiperidine derivatives, using N-(1-benzylpiperidin-3-yl)enamides. The 3-aminopiperidine moiety, being significant in natural products and pharmaceuticals, highlights the compound's role in facilitating the synthesis of biologically active structures (Royal et al., 2016).
5. Synthesis of Sigma Receptor Ligands
- Novel Sigma Receptor Ligands: New substituted 1-phenyl-2-cyclopropylmethylamines, including those with 4-benzylpiperidine moieties, showed high affinity for sigma receptor subtypes. These findings are significant in understanding the diverse pharmacological profiles of sigma receptors, which are targets in neuropharmacology and oncology (Prezzavento et al., 2007).
Future Directions
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-4-8-15)18-16-9-11-19(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMDQBYCUHWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


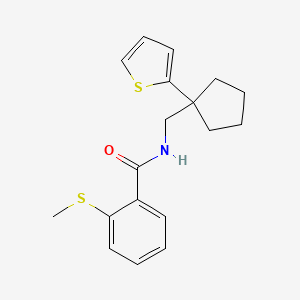
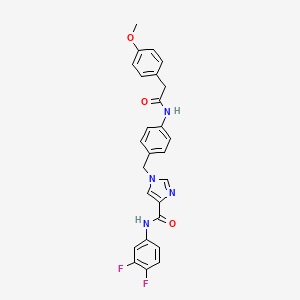
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)
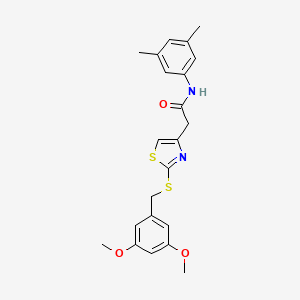
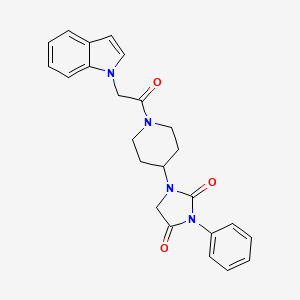
![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)


